In-Depth Technical Guide: 2-Ethoxy-5-(trifluoromethyl)aniline (CAS 2713-73-7)
In-Depth Technical Guide: 2-Ethoxy-5-(trifluoromethyl)aniline (CAS 2713-73-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-5-(trifluoromethyl)aniline is a fluorinated aromatic amine that holds significant interest as a building block in medicinal chemistry and materials science. The presence of both an ethoxy and a trifluoromethyl group on the aniline scaffold imparts unique electronic and physicochemical properties, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. The trifluoromethyl group, a well-known bioisostere for a methyl group, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential applications of 2-Ethoxy-5-(trifluoromethyl)aniline.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 2-Ethoxy-5-(trifluoromethyl)aniline is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 2713-73-7 | [1] |
| Molecular Formula | C₉H₁₀F₃NO | [1] |
| Molecular Weight | 205.18 g/mol | |
| Appearance | Light yellow to brown crystalline powder (inferred from methoxy analogue) | [2] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and acetone (inferred from methoxy analogue) | [2] |
| Storage Temperature | -20°C |
Synthesis
Proposed Synthetic Pathway
The most probable synthetic route to 2-Ethoxy-5-(trifluoromethyl)aniline involves the catalytic hydrogenation of a suitable nitroaromatic precursor. This common and efficient method is widely employed in the synthesis of anilines.
Caption: Proposed synthesis of 2-Ethoxy-5-(trifluoromethyl)aniline.
Experimental Protocol (Analogous to 2-Methoxy-5-(trifluoromethyl)aniline Synthesis)
The following protocol is adapted from the synthesis of the closely related 2-Methoxy-5-(trifluoromethyl)aniline and serves as a representative procedure.[3] Researchers should optimize these conditions for the ethoxy analogue.
Materials:
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4-Ethoxy-3-nitrobenzotrifluoride
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10% Palladium on activated carbon (Pd/C)
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Methanol
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Diatomaceous earth (Celite®)
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Hydrogen gas (H₂)
Procedure:
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A solution of 4-Ethoxy-3-nitrobenzotrifluoride in methanol is prepared in a suitable reaction vessel.
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A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.
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The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
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The reaction is monitored by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography) until the starting material is completely consumed.
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Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.
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The filtrate is concentrated under reduced pressure to remove the methanol.
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The resulting crude product is dried under vacuum to afford 2-Ethoxy-5-(trifluoromethyl)aniline.
Purification:
If necessary, the crude product can be further purified by techniques such as column chromatography on silica gel or recrystallization.
Spectroscopic Data
Detailed experimental spectroscopic data for 2-Ethoxy-5-(trifluoromethyl)aniline is not available in the reviewed literature. However, based on the known spectra of analogous compounds, particularly 2-Methoxy-5-(trifluoromethyl)aniline, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, and the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.2 | m | 3H | Aromatic Protons |
| ~4.0-4.2 | q | 2H | -OCH₂CH₃ |
| ~3.5-4.5 (broad) | s | 2H | -NH₂ |
| ~1.3-1.5 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectrum:
The carbon NMR spectrum will show signals for the aromatic carbons, the ethoxy group carbons, and the carbon of the trifluoromethyl group.
| Chemical Shift (δ, ppm) | Assignment |
| ~140-150 | C-O (Aromatic) |
| ~120-130 (q) | C-CF₃ (Aromatic) |
| ~110-125 | Aromatic CH |
| ~120-130 (q) | -CF₃ |
| ~63-65 | -OCH₂CH₃ |
| ~14-16 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and the strong C-F stretching of the trifluoromethyl group.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretching (amine) |
| 2850-3000 | C-H stretching (aliphatic) |
| 1600-1650 | N-H bending (amine) |
| 1450-1600 | C=C stretching (aromatic) |
| 1200-1300 | C-O stretching (ether) |
| 1100-1200 | C-F stretching (strong) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 205. Common fragmentation patterns would involve the loss of the ethoxy group, the trifluoromethyl group, or other small neutral molecules.
Applications in Drug Development
While specific applications of 2-Ethoxy-5-(trifluoromethyl)aniline in marketed drugs are not documented in the searched literature, its structural motifs are highly relevant to modern drug discovery. Trifluoromethylaniline derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals.[2] The trifluoromethyl group is known to enhance several key properties of drug candidates:
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Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug.
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Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
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Binding Affinity: The electronic properties of the trifluoromethyl group can lead to stronger interactions with biological targets.[4]
Aniline derivatives are versatile precursors for the synthesis of various heterocyclic compounds, which form the core of many therapeutic agents.
Caption: Role of 2-Ethoxy-5-(trifluoromethyl)aniline in drug development.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Ethoxy-5-(trifluoromethyl)aniline (CAS 2713-73-7) was not found. However, based on the safety information for analogous compounds, the following precautions should be taken:
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Hazard Classification (inferred): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
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Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
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Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[5]
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
2-Ethoxy-5-(trifluoromethyl)aniline is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups offers a platform for the synthesis of novel compounds with improved pharmacokinetic and pharmacodynamic properties. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and data from closely related analogues. Further research into the synthesis and biological evaluation of derivatives of 2-Ethoxy-5-(trifluoromethyl)aniline is warranted to fully explore its potential in medicinal chemistry.
